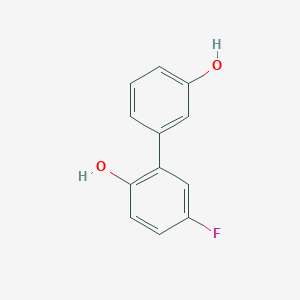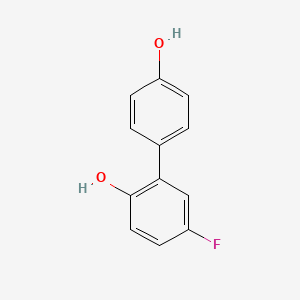
3-(3,4-Dimethoxyphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethoxyphenyl)picolinic acid (3,4-DMPA) is a naturally occurring compound found in plants, fungi, and bacteria. It is an important intermediate in the synthesis of many biologically active compounds, including antibiotics and other pharmaceuticals. 3,4-DMPA has recently become a subject of increasing interest due to its potential applications in the fields of medicine, biochemistry, and pharmacology.
科学研究应用
3-(3,4-Dimethoxyphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including the synthesis of biologically active compounds, the study of drug metabolism, and the development of new drugs. It has also been used in the study of enzyme kinetics and the synthesis of fluorescent probes. Additionally, 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% has been used to study the structure and function of proteins, as well as to develop new methods of drug delivery.
作用机制
3-(3,4-Dimethoxyphenyl)picolinic acid, 95% is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It is also believed to act as an inhibitor of the synthesis of new proteins, which could be beneficial in the treatment of certain diseases. Additionally, 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% is believed to act as an antioxidant, which could be beneficial in the prevention of certain diseases.
Biochemical and Physiological Effects
3-(3,4-Dimethoxyphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects, including the inhibition of cytochrome P450 enzymes, the inhibition of the synthesis of new proteins, and the inhibition of the activity of certain enzymes involved in drug metabolism. Additionally, 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% has been shown to have antioxidant and anti-inflammatory effects, as well as to have an effect on the regulation of gene expression.
实验室实验的优点和局限性
The use of 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% in laboratory experiments has several advantages, including its low cost, its ability to be synthesized in a variety of ways, and its wide range of applications. Additionally, 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% is relatively safe and non-toxic, making it ideal for use in laboratory experiments. However, there are some limitations to the use of 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% in laboratory experiments, including its instability in aqueous solutions and its susceptibility to oxidation.
未来方向
The potential applications of 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% are vast, and there are many potential future directions for research into the compound. These include the development of new drugs, the study of its effects on gene expression and drug metabolism, the development of new methods of drug delivery, and the study of its antioxidant and anti-inflammatory effects. Additionally, further research into the synthesis methods of 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% could lead to more efficient and cost-effective production methods.
合成方法
3-(3,4-Dimethoxyphenyl)picolinic acid, 95% can be synthesized from 3,4-dimethoxybenzoic acid (DMBA) via two different methods. The first method is a two-step process in which DMBA is first converted to 3,4-dimethoxybenzaldehyde (DMBA-CHO) using a base-catalyzed condensation reaction. This is then followed by a Friedel-Crafts acylation reaction to produce 3-(3,4-Dimethoxyphenyl)picolinic acid, 95%. The second method involves a one-step reaction in which DMBA is directly converted to 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% using an acid-catalyzed condensation reaction.
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-11-6-5-9(8-12(11)19-2)10-4-3-7-15-13(10)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZCTXRCKCIJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)picolinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














